molecular formula C27H24FN5O B15143635 Antiviral agent 15

Antiviral agent 15

Cat. No.: B15143635
M. Wt: 453.5 g/mol
InChI Key: JTJFIMSHFHWVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiviral agent 15 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, making it a valuable candidate for antiviral drug development. The compound is particularly noted for its ability to inhibit viral replication, thereby reducing the severity and duration of viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiviral agent 15 involves several key steps. One efficient route starts with the functionalization of uridine, a readily available nucleoside. The process includes:

    Complexation-driven selective acyl migration/oxidation: This step involves the use of specific reagents to achieve selective acyl migration and oxidation.

    BSA-mediated cyclization to anhydrouridine: This step uses N,O-bis(trimethylsilyl)acetamide (BSA) to facilitate the cyclization process.

    Hydrochlorination using FeCl3/TMDSO: Ferric chloride and tetramethyldisiloxane (TMDSO) are used for hydrochlorination.

    Dynamic stereoselective phosphoramidation: This step employs a chiral nucleophilic catalyst to achieve stereoselective phosphoramidation

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to maximize yield and purity while minimizing production costs. Key steps include the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Antiviral agent 15 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions yield reduced derivatives. Substitution reactions yield substituted derivatives with varying functional groups .

Scientific Research Applications

Antiviral agent 15 has a wide range of scientific research applications, including:

Mechanism of Action

Antiviral agent 15 exerts its effects by inhibiting viral replication. It targets specific viral enzymes and proteins essential for the replication process. By binding to these molecular targets, the compound disrupts the viral life cycle, preventing the virus from multiplying and spreading .

Comparison with Similar Compounds

Antiviral agent 15 is unique in its broad-spectrum activity and high efficacy against multiple viruses. Similar compounds include:

This compound stands out due to its unique synthetic route, high yield, and broad-spectrum efficacy, making it a promising candidate for further development and clinical use.

Properties

Molecular Formula

C27H24FN5O

Molecular Weight

453.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-5-(5-methoxypyridin-2-yl)-3-propan-2-yliminophenazin-2-amine

InChI

InChI=1S/C27H24FN5O/c1-17(2)30-23-15-26-24(14-22(23)31-19-8-6-7-18(28)13-19)32-21-9-4-5-10-25(21)33(26)27-12-11-20(34-3)16-29-27/h4-17,31H,1-3H3

InChI Key

JTJFIMSHFHWVAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=NC=C(C=C4)OC)C=C1NC5=CC(=CC=C5)F

Origin of Product

United States

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